Piperazine N-Substituent Impact on APBA1 Binding: 4-Methoxyphenyl vs. 4-Phenyl (Des-Methoxy) Analog
The structurally closest analog lacking the 4-methoxy group, [2-(furan-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone (VU0409720-1, BDBM65794), exhibited an IC50 >56,800 nM against APBA1 (Amyloid-beta A4 precursor protein-binding family A member 1, rat) in a Sanford-Burnham Center for Chemical Genomics assay [1]. This near-inactive binding profile provides a quantitative baseline for the des-methoxy scaffold. The 4-methoxyphenyl substitution in the target compound introduces an additional hydrogen-bond acceptor (OCH3) at the para position, which is predicted to alter the binding pose and potentially enhance affinity at aminergic GPCRs and kinases, although direct APBA1 IC50 data for the target compound are not publicly available in primary sources as of the search date.
| Evidence Dimension | APBA1 (Munc18-1 binding protein) inhibitory activity |
|---|---|
| Target Compound Data | No public IC50 data identified for APBA1 |
| Comparator Or Baseline | Des-methoxy analog VU0409720-1: IC50 >56,800 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | BindingDB-curated PubChem BioAssay (AID 434980), Sanford-Burnham Center for Chemical Genomics |
Why This Matters
The near-inactive APBA1 profile of the des-methoxy analog establishes a clean baseline; researchers procuring the 4-methoxyphenyl variant should verify target engagement against their specific target of interest, as the methoxy substituent could redirect binding toward alternative CNS or kinase targets.
- [1] BindingDB. BDBM65794: VU0409720-1 / [2-(2-furanyl)-4-quinolinyl]-(4-phenyl-1-piperazinyl)methanone. Affinity Data: IC50 >5.68E+4 nM against APBA1 (Rat). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=65794 View Source
